Ethyl furo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl furo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Mechanism of Action
Target of Action
Ethyl furo[2,3-c]pyridine-2-carboxylate, also known as LIQ-TF, primarily targets Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers energy to other molecules, creating a chemical change .
Mode of Action
The compound interacts with its targets through a process called photodynamic ablation . This involves the absorption of light, which triggers a series of chemical reactions that generate reactive oxygen species (ROS), such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS are highly reactive and can cause damage to cellular structures, leading to the death of the bacteria .
Biochemical Pathways
The generation of ros can disrupt many cellular processes, including dna replication, protein synthesis, and cell wall integrity . This leads to the downstream effect of bacterial cell death .
Pharmacokinetics
Its ability to generate ros upon light activation suggests that it may have good bioavailability, as it can exert its effects directly at the site of bacterial infection .
Result of Action
The primary result of this compound’s action is the ablation of Gram-positive bacteria . By generating ROS, it causes significant damage to bacterial cells, leading to their death . This makes it a potential candidate for combating multiple drug-resistant bacteria .
Action Environment
The action of this compound is influenced by environmental factors such as light and oxygen availability . As a photosensitizer, it requires light to activate its antibacterial effects . Additionally, the presence of oxygen is necessary for the generation of ROS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl furo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl furo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-2-carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl furo[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Furo[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features.
Pyrazolopyridine: A related compound with a pyrazole ring fused to a pyridine ring.
Pyrido[3,2-d]pyrimidine: A tricyclic compound with a pyridine and pyrimidine ring system.
Uniqueness: Ethyl furo[2,3-c]pyridine-2-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl furo[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEKKNVBDRSMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348983 | |
Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138173-83-8 | |
Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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